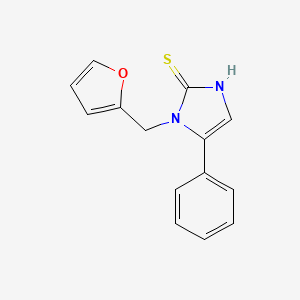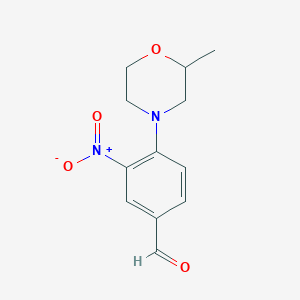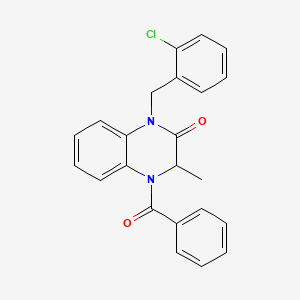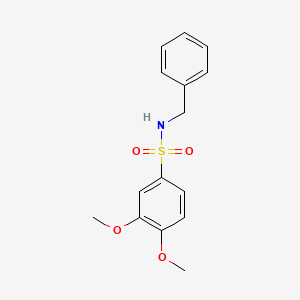
N-Benzyl-3,4-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-Benzyl-3,4-dimethoxybenzenesulfonamide is a chemical compound with the empirical formula C8H11NO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 307.371 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.36 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Antimicrobial Applications
- Antituberculosis Activity : Some derivatives of benzenesulfonamide have demonstrated significant activity against Mycobacterium tuberculosis, a pathogen responsible for tuberculosis. For instance, a study showed that certain compounds exerted high antimycobacterial activity, indicating their potential as antituberculosis agents (Ghorab et al., 2017).
Anticancer Research
- Cancer Cell Inhibition : In the field of oncology, benzenesulfonamide derivatives have been investigated for their anticancer properties. Some compounds, such as those with a benzodioxane moiety, have shown potent anticancer activity, particularly in inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
- Pancreatic Cancer Treatment : A novel compound, KCN1, showed promising results in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo, suggesting its potential as a therapeutic agent for this type of cancer (Wang et al., 2012).
Chemical Synthesis and Applications
- Synthetic Methodologies : Benzenesulfonamide compounds have been utilized in various synthetic methodologies. For example, a study described the use of benzenesulfonamide derivatives in the electrophilic cyanation of aryl and heteroaryl bromides, showcasing their utility in chemical synthesis (Anbarasan et al., 2011).
Biofilm Inhibition
- Antibacterial Biofilm Inhibition : Research has shown that certain N-substituted benzenesulfonamides can inhibit bacterial biofilms, which is crucial in controlling infections caused by biofilm-forming bacteria (Abbasi et al., 2020).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Studies have identified benzenesulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme significant in various physiological processes. This inhibition is relevant in designing drugs for conditions like glaucoma and epilepsy (Pala et al., 2014).
Safety and Hazards
Sigma-Aldrich provides N-Benzyl-3,4-dimethoxybenzenesulfonamide as part of a collection of unique chemicals and does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Propriétés
IUPAC Name |
N-benzyl-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVQTFXBJRYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2697935.png)
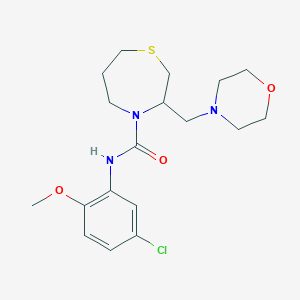
![3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2697937.png)
![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)

![4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2697945.png)
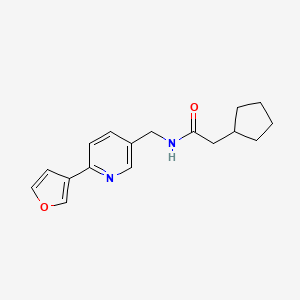
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2697947.png)
